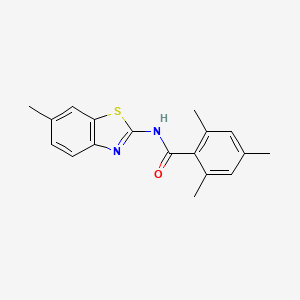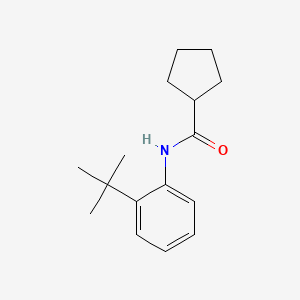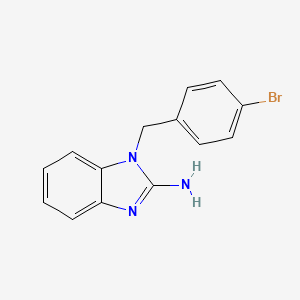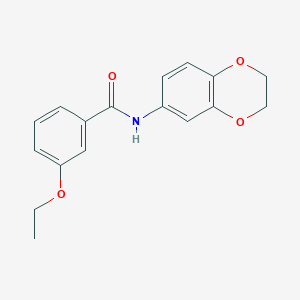
3-(3-chloro-2-buten-1-yl)-6-ethoxy-2-methyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinolinol derivatives often involves complex organic reactions. For example, the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline can lead to quinolinone derivatives, as demonstrated in the synthesis of 4-methyl-3-(phenylamino)quinolin-2(1H)-one (Fretz et al., 2000). Similarly, electrosynthesis methods have been employed to synthesize quinolinone compounds, such as 3-chloro-1,4-disubstituted-2(1H)-quinolinones, showcasing the diverse synthetic routes available for such compounds (Batanero & Barba, 2003).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives is crucial for their chemical behavior and properties. X-ray diffraction analyses and theoretical calculations can provide insights into the coplanarity and dihedral angles within the molecule, affecting its binding and interaction capabilities, as seen in studies on related HIV-1 integrase inhibitors (Vandurm et al., 2009).
Chemical Reactions and Properties
Quinolinol derivatives participate in various chemical reactions, often acting as intermediates in the synthesis of complex molecules. For instance, the reaction involving ethyl 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives showcases the reactivity of such compounds in producing molecules with significant antifungal and antibacterial activity (Kategaonkar et al., 2010).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular arrangement and intermolecular interactions. For example, the crystal structure analysis of certain quinoline-triazole derivatives revealed how non-covalent molecular interactions contribute to their supramolecular framework (Ghosh et al., 2020).
Chemical Properties Analysis
The chemical properties of quinolinol derivatives, including reactivity, stability, and electronic structure, are key to their applications in various fields. Studies on the electrosynthesis of quinolinone compounds provide insights into their reactivity and potential uses in material science and organic synthesis (Batanero & Barba, 2003).
Eigenschaften
IUPAC Name |
3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-4-20-12-6-8-15-14(9-12)16(19)13(11(3)18-15)7-5-10(2)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBDSSZRLYZHHI-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)CC=C(C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)C/C=C(/C)\Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2Z)-3-chlorobut-2-en-1-yl]-6-ethoxy-2-methylquinolin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5633618.png)

![methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-beta-alaninate](/img/structure/B5633634.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide](/img/structure/B5633637.png)

![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5633670.png)
![methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5633676.png)
![N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}butanamide](/img/structure/B5633683.png)
![N-[(5-methylpyrazin-2-yl)methyl]-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5633686.png)

![methyl (11-cyano-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepin-3-yl)acetate](/img/structure/B5633698.png)
![6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5633705.png)
![2-methoxy-N-{4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5633708.png)
